6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
5-HT7 agonist. Selective over D2, 5-HT1A and 5-HT2A receptors (Ki values are 0.13, 224, 60.9 and >1000 nM, respectively). Shows pro-nociceptive effect.
5-HT7 receptor agonist displaying selectivity over D2, 5-HT1A and 5-HT2A receptors (Ki values are 0.22, 7.3, 52.7 and 326 nM respectively). Induces relaxation of substance P-induced contractions in guinea pig ileum (EC50 = 1.77 μM).
5-HT7 receptor agonist displaying selectivity over D2, 5-HT1A and 5-HT2A receptors (Ki values are 0.22, 7.3, 52.7 and 326 nM respectively). Induces relaxation of substance P-induced contractions in guinea pig ileum (EC50 = 1.77 μM).
Brand Name:
Vulcanchem
CAS No.:
1185136-22-4
VCID:
VC0004591
InChI:
InChI=1S/C32H39N3O/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36)
SMILES:
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5.Cl
Molecular Formula:
C32H39N3O
Molecular Weight:
481.7 g/mol
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
CAS No.: 1185136-22-4
Cat. No.: VC0004591
Molecular Formula: C32H39N3O
Molecular Weight: 481.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-HT7 agonist. Selective over D2, 5-HT1A and 5-HT2A receptors (Ki values are 0.13, 224, 60.9 and >1000 nM, respectively). Shows pro-nociceptive effect. 5-HT7 receptor agonist displaying selectivity over D2, 5-HT1A and 5-HT2A receptors (Ki values are 0.22, 7.3, 52.7 and 326 nM respectively). Induces relaxation of substance P-induced contractions in guinea pig ileum (EC50 = 1.77 μM). |
|---|---|
| CAS No. | 1185136-22-4 |
| Molecular Formula | C32H39N3O |
| Molecular Weight | 481.7 g/mol |
| IUPAC Name | 6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |
| Standard InChI | InChI=1S/C32H39N3O/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36) |
| Standard InChI Key | NMZIDFFHGCRAJV-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5.Cl |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5 |
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